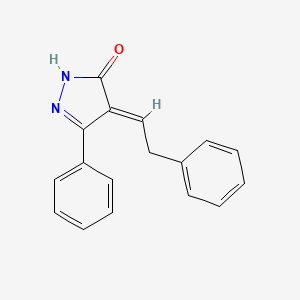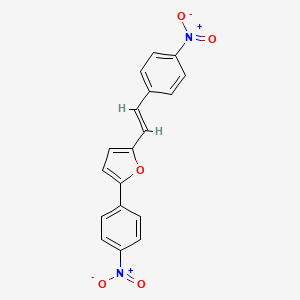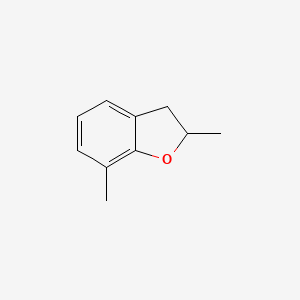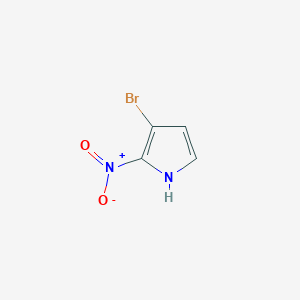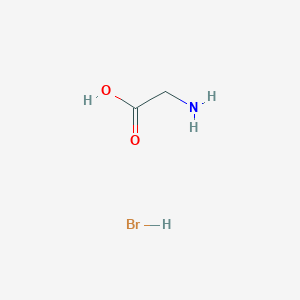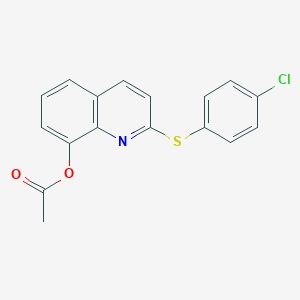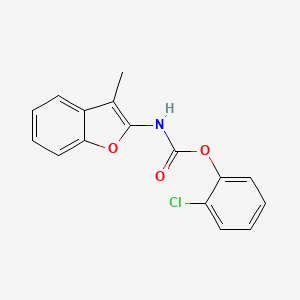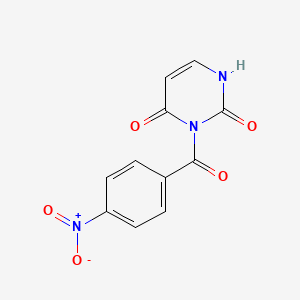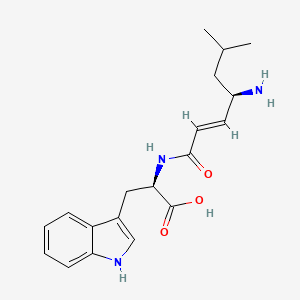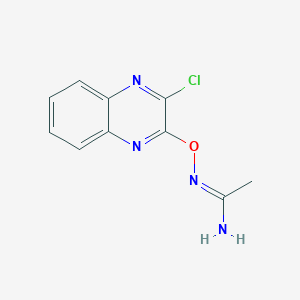
4,4'-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) is a complex organic compound characterized by the presence of a quinoxaline core linked to two N-phenylbenzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an ortho-diamine with a dialdehyde. Commonly used ortho-diamines include 1,2-diaminobenzene, and dialdehydes such as glyoxal or benzil.
Attachment of N-phenylbenzamide Groups: The quinoxaline core is then reacted with N-phenylbenzamide under suitable conditions to form the final compound. This step often involves the use of coupling reagents and catalysts to facilitate the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as controlled temperature, pressure, and the use of efficient catalysts.
化学反応の分析
Types of Reactions
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core or the N-phenylbenzamide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the quinoxaline ring or the benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives.
科学的研究の応用
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical cellular functions, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
4,4’-(Quinoxaline-2,3-diyl)diphenol: Similar in structure but with hydroxyl groups instead of N-phenylbenzamide groups.
4,4’-(Quinoxaline-2,3-diyl)bis(benzoic acid): Contains carboxylic acid groups instead of amide groups.
4,4’-(Quinoxaline-2,3-diyl)bis(N-methylbenzamide): Features N-methyl groups on the benzamide moieties.
Uniqueness
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) is unique due to its specific combination of the quinoxaline core and N-phenylbenzamide groups, which confer distinct electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and as a potential therapeutic agent.
特性
CAS番号 |
63082-83-7 |
|---|---|
分子式 |
C34H24N4O2 |
分子量 |
520.6 g/mol |
IUPAC名 |
N-phenyl-4-[3-[4-(phenylcarbamoyl)phenyl]quinoxalin-2-yl]benzamide |
InChI |
InChI=1S/C34H24N4O2/c39-33(35-27-9-3-1-4-10-27)25-19-15-23(16-20-25)31-32(38-30-14-8-7-13-29(30)37-31)24-17-21-26(22-18-24)34(40)36-28-11-5-2-6-12-28/h1-22H,(H,35,39)(H,36,40) |
InChIキー |
VRQVTTZDJFNZBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)NC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
